OPC-28326

α2-adrenoceptor radioligand binding subtype selectivity

OPC-28326 is the definitive α2C-selective antagonist for peripheral vascular research. Unlike yohimbine, it provides 37-fold α2C over α2A selectivity and lacks CNS penetration, ensuring clean, femoral-specific vasodilation (>44% flow increase) with angiogenic benefit. Ideal for PAD, hindlimb ischemia, and post-MI remodeling studies. Procure with confidence for precise, peripheral α2C modulation.

Molecular Formula C26H35N3O2
Molecular Weight 421.6 g/mol
CAS No. 167626-17-7
Cat. No. B1663305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOPC-28326
CAS167626-17-7
Synonyms4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionylaminobenzoyl)piperidine
OPC 28326
OPC-28326
Molecular FormulaC26H35N3O2
Molecular Weight421.6 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=C(C=C(C=C1C)C(=O)N2CCC(CC2)N(C)CCC3=CC=CC=C3)C
InChIInChI=1S/C26H35N3O2/c1-5-24(30)27-25-19(2)17-22(18-20(25)3)26(31)29-15-12-23(13-16-29)28(4)14-11-21-9-7-6-8-10-21/h6-10,17-18,23H,5,11-16H2,1-4H3,(H,27,30)
InChIKeyBESKMDLUOAVUJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





OPC-28326 (CAS 167626-17-7): α2C-Adrenoceptor Antagonist with Femoral Vascular Selectivity for Peripheral Vasodilator Procurement


OPC-28326 (4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl)piperidine hydrochloride monohydrate) is a selective peripheral vasodilator and α2-adrenoceptor antagonist [1]. In vitro radioligand binding assays using recombinant human receptors demonstrate Ki values of 2040 nM (α2A), 285 nM (α2B), and 55 nM (α2C) [2]. In vivo studies in anesthetized rats show that OPC-28326 (3 mg/kg, i.d.) increases femoral blood flow by 44.7 ± 13.8% with minimal effect on carotid flow (3.6 ± 5.5%), confirming its unique regional selectivity [3].

Why OPC-28326 Cannot Be Interchanged with Generic α-Adrenoceptor Antagonists: Evidence of Subtype and Regional Selectivity


Generic α-adrenoceptor antagonists such as yohimbine, phentolamine, and tamsulosin exhibit broad or alternative subtype selectivity profiles that preclude simple substitution for OPC-28326 [1]. Unlike OPC-28326, which demonstrates 15-fold selectivity for α2C over α2B and 37-fold selectivity for α2C over α2A [2], the classical antagonist yohimbine exhibits comparable affinity across all α2 subtypes (Ki: α2A=3.0 nM, α2B=2.0 nM, α2C=11.0 nM) and readily crosses the blood-brain barrier to produce central effects including mydriasis [3]. Similarly, α1A-selective antagonists (e.g., tamsulosin, silodosin) target a different receptor class entirely [4]. Substituting any of these compounds would alter both the pharmacological profile and the regional hemodynamic selectivity documented for OPC-28326 [5].

OPC-28326 (CAS 167626-17-7) Comparative Evidence Guide: Quantified Differentiation from Yohimbine and α1-Antagonists


α2C-Adrenoceptor Binding Affinity: OPC-28326 vs. Yohimbine

In head-to-head radioligand binding assays using human recombinant α2-adrenoceptor subtypes, OPC-28326 demonstrates a distinct subtype selectivity profile compared to the classical α2-antagonist yohimbine [1]. OPC-28326 displays 15-fold higher affinity for α2C (Ki=55 nM) compared to α2B (Ki=285 nM) and 37-fold higher affinity for α2C compared to α2A (Ki=2040 nM) [1]. In contrast, yohimbine exhibits comparable affinity across all three subtypes, with Ki values of 3.0 nM (α2A), 2.0 nM (α2B), and 11.0 nM (α2C) [1].

α2-adrenoceptor radioligand binding subtype selectivity

Peripheral vs. Central Functional Selectivity: OPC-28326 Lacks CNS Penetration at Doses Achieving Peripheral Vasodilation

In functional assays evaluating central α2-adrenoceptor antagonism via brimonidine-induced mydriasis in anesthetized rats, OPC-28326 exhibited no effect even at a high intravenous dose of 10 mg/kg [1]. In contrast, yohimbine dose-dependently inhibited mydriasis at 0.1-0.3 mg/kg i.v. [1]. Based on the observed potency difference, OPC-28326 is at least 100-fold less potent than yohimbine in producing central α2-adrenoceptor blockade [1].

functional selectivity CNS penetration mydriasis peripheral vasodilator

Regional Hemodynamic Selectivity: Femoral vs. Carotid Blood Flow Differentiation in Anesthetized Rats

In isoflurane-anesthetized rats, OPC-28326 administered intraduodenally at 3 mg/kg produced a significant and selective increase in femoral arterial blood flow [1]. At 45 minutes post-administration, femoral blood flow increased by 44.7 ± 13.8%, whereas carotid blood flow increased by only 3.6 ± 5.5% [1]. This represents a 12.4-fold greater effect on femoral versus carotid vascular beds [1].

femoral blood flow regional vasodilation in vivo hemodynamics vascular bed selectivity

Clinical Efficacy in Raynaud's Phenomenon: OPC-28326 vs. Placebo in Scleroderma Patients

In a single-center, double-blind, placebo-controlled, randomized 3-period crossover study involving 13 scleroderma patients with Raynaud's phenomenon, oral OPC-28326 (40 mg) significantly accelerated recovery of digital skin temperature following a standardized cold challenge compared to placebo [1]. The mean time to achieve 50% recovery of pre-challenge skin temperature was 5.8 minutes for OPC-28326 versus 10.0 minutes for placebo (P=0.02) [1]. For 70% recovery, the times were 13.8 minutes versus 19.5 minutes, respectively (P=0.01) [1].

Raynaud's phenomenon scleroderma cold-induced vasospasm skin temperature recovery clinical trial

Angiogenesis Promotion in Ischemic Tissue: OPC-28326 vs. eNOS-Deficient Control

In a murine hindlimb ischemia model, OPC-28326 significantly enhanced blood flow recovery and capillary density in wild-type mice but failed to produce these effects in eNOS-deficient mice [1]. In vitro, OPC-28326 enhanced tube formation by human aortic endothelial cells (HAECs) and induced phosphorylation of eNOS and Akt in a dose-dependent manner [1]. This mechanistic dependency on eNOS distinguishes OPC-28326 from growth factor-based angiogenic agents [1].

angiogenesis hindlimb ischemia eNOS phosphorylation capillary density therapeutic angiogenesis

OPC-28326 (CAS 167626-17-7) Evidence-Backed Application Scenarios for Research and Preclinical Procurement


Peripheral α2C-Adrenoceptor Pharmacology Studies Requiring Subtype Selectivity

OPC-28326 is the preferred tool compound for studies requiring selective α2C-adrenoceptor antagonism without concomitant high-affinity α2A or α2B blockade. With a 37-fold selectivity for α2C (Ki=55 nM) over α2A (Ki=2040 nM) and 15-fold selectivity over α2B (Ki=285 nM), OPC-28326 enables dissection of α2C-specific signaling pathways in vascular tissues where α2C is abundantly expressed [1]. Unlike yohimbine, which exhibits non-selective α2-antagonism, OPC-28326 allows investigators to isolate α2C-mediated effects [1].

Hindlimb and Femoral Vascular Bed-Specific Vasodilation Research

Investigators studying regional hemodynamics or developing therapies for peripheral artery disease should procure OPC-28326 based on its documented femoral-selective vasodilation [1]. In anesthetized rats, 3 mg/kg OPC-28326 increases femoral blood flow by 44.7% while producing negligible effects on carotid blood flow (3.6% increase) [1]. This regional selectivity is not observed with non-selective vasodilators, making OPC-28326 uniquely suited for hindlimb-specific perfusion studies [1].

Raynaud's Phenomenon and Cold-Induced Vasospasm Translational Models

OPC-28326 is the only α2C-selective antagonist with clinical validation in cold-induced vasospasm [1]. In a placebo-controlled crossover trial, OPC-28326 (40 mg) reduced time to 50% skin temperature recovery from 10.0 minutes to 5.8 minutes (P=0.02) following cold challenge in scleroderma patients [1]. Researchers developing therapies for Raynaud's phenomenon or studying thermoregulatory vascular responses should select OPC-28326 as the reference α2C-antagonist for preclinical and translational studies [1].

Therapeutic Angiogenesis Research with eNOS-Dependent Mechanism

OPC-28326 serves as a mechanistically defined angiogenic agent for ischemia research [1]. Unlike growth factor therapies, OPC-28326 promotes angiogenesis through eNOS phosphorylation via the PI3K/Akt pathway [1]. In murine hindlimb ischemia, OPC-28326 enhances blood flow recovery and capillary density in wild-type mice but not in eNOS-deficient animals [1]. This genotype-dependent efficacy provides an experimental control framework unavailable with other angiogenic compounds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for OPC-28326

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.